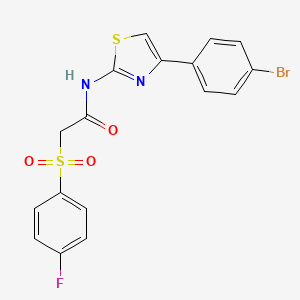

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Description

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 4-bromophenyl group at the 4-position and an acetamide moiety at the 2-position. The acetamide side chain is further modified with a sulfonyl group linked to a 4-fluorophenyl ring. This structure combines electron-withdrawing substituents (bromine and fluorine) with a sulfonyl group, which may enhance metabolic stability and target binding affinity. The compound's design aligns with strategies to optimize antimicrobial and pharmacokinetic properties, as seen in related derivatives .

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDQIDYDLZBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the thiazol-2-yl core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions, especially in the context of enzyme inhibition and receptor binding.

Medicine: The compound has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for drug development against infections and cancer.

Industry: Its unique chemical properties make it valuable in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups enhance its binding affinity and specificity, leading to the inhibition of biological processes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparison :

| Feature | Target Compound | Compound 4 (Piperazine Derivative) |

|---|---|---|

| Side Chain | Sulfonyl-fluorophenyl | Piperazine-chlorophenylmethyl |

| Bioactivity | Not reported (presumed antimicrobial) | P-gp inhibition |

| Solubility | Moderate (sulfonyl group) | High (piperazine) |

Sulfonamide and Sulfinyl Analogues

- 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (–18): Sulfinyl group (S=O) provides intermediate oxidation state between sulfide and sulfonyl.

- M6–M8 (): Thiopyrimidine-benzenesulfonamides with bromophenyl groups showed variable antimicrobial activity.

Coumarin-Linked Thiazole Acetamides

- Compound 18 (): 2-((4-Bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide displayed α-glucosidase inhibition (IC₅₀ = 4.8 μM).

Triazole and Benzene Sulfonyl Derivatives

- Compounds 10–15 (): S-alkylated 1,2,4-triazoles with sulfonylbenzene groups showed tautomerism-dependent bioactivity. The target compound’s rigid sulfonyl-fluorophenyl group may reduce tautomeric variability, enhancing specificity .

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its significant role in medicinal chemistry due to its diverse biological activities. The presence of bromine and fluorine substituents enhances its pharmacological properties by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study on related thiazole derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against multidrug-resistant (MDR) strains .

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 | 70 |

| 7b | Escherichia coli | 0.25 | 0.30 | 65 |

| Control | Ciprofloxacin | 2 | 4 | - |

The mechanism behind the antimicrobial activity of this compound is believed to involve the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymatic activities were reported between and , respectively . This dual inhibition mechanism contributes to its effectiveness against resistant bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various in vitro studies. For example, derivatives similar to this compound have been tested against several leukemia cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from to .

Table 2: Anticancer Activity Against Leukemia Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HL60 | 15 |

| B | K562 | 12 |

| C | KG-1 | 18 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, highlighting its ability to reduce biofilm formation significantly compared to standard antibiotics like ciprofloxacin .

- Anticancer Mechanism Exploration : Another research article focused on the anticancer mechanisms of thiazole derivatives, revealing that compounds similar to this compound induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Step 1 : N-acylation of a thiazol-2-amine precursor (e.g., 4-(4-bromophenyl)thiazol-2-amine) with a sulfonylacetamide derivative.

- Step 2 : Use of catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under ultrasonication to enhance coupling efficiency .

- Optimization : Reaction yields (typically 60–75%) can be improved by controlling temperature (0–25°C), solvent purity, and stoichiometric ratios of reagents. Purification via column chromatography using ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Prioritize peaks for sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and acetamide C=O (~1650 cm⁻¹).

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for bromophenyl/fluorophenyl groups) and thiazole protons (δ 6.8–7.0 ppm).

- ¹³C NMR : Carbon signals for the sulfonyl group (~55 ppm) and acetamide carbonyl (~170 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~465–470 Da). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How does the sulfonylacetamide moiety influence the compound’s binding affinity to biological targets, and what computational methods validate these interactions?

- Methodological Answer :

- The sulfonyl group enhances hydrogen bonding with target proteins (e.g., kinase active sites), while the acetamide moiety stabilizes hydrophobic interactions.

- Computational Validation :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 protease or bacterial enzymes .

- Molecular Dynamics (MD) : Simulate binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro assays?

- Methodological Answer :

- Assay Replication : Perform dose-response curves (IC₅₀/EC₅₀) in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate assay conditions (pH, temperature, solvent DMSO ≤0.1%).

- Data Normalization : Use Z-score or % inhibition relative to baseline to standardize activity metrics .

Q. How can researchers assess the compound’s stability under physiological conditions, and what degradation products are likely?

- Methodological Answer :

- Stability Testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (37°C, 24–72 hrs). Monitor degradation via HPLC.

- Degradation Pathways :

- Hydrolysis : Cleavage of the acetamide bond, yielding 4-(4-bromophenyl)thiazol-2-amine and 2-((4-fluorophenyl)sulfonyl)acetic acid.

- Photodegradation : Protect solutions from UV light to prevent aryl-halogen bond cleavage .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Refine structures using SHELXL (R-factor <0.05).

- Key Metrics : Analyze dihedral angles between thiazole and sulfonyl groups to confirm planarity (expected ~170–175°) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure docking parameters (e.g., solvation models) match experimental conditions.

- Post-Hoc Analysis : Use MM-PBSA/GBSA to calculate binding free energies from MD trajectories.

- Experimental Cross-Check : Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for sulfonylation steps to avoid side reactions.

- Bioassays : Include cytotoxicity assays (e.g., MTT) to distinguish target-specific activity from nonspecific toxicity.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.